molecular formula C13H11N3O2S2 B11015163 N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B11015163
M. Wt: 305.4 g/mol
InChI Key: FBCBZYFIGWYCTD-UHFFFAOYSA-N
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Description

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a complex organic compound that features a thiazole ring and a benzothiazole ring. These heterocyclic structures are known for their significant biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves the condensation of appropriate thiazole and benzothiazole derivatives under controlled conditions. The reaction often requires a catalyst and specific temperature and pH conditions to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines .

Scientific Research Applications

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and benzothiazole derivatives, such as:

Uniqueness

What sets N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide apart is its unique combination of thiazole and benzothiazole rings, which may confer specific biological activities not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C13H11N3O2S2

Molecular Weight

305.4 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C13H11N3O2S2/c1-8-7-19-13(14-8)15-11(17)6-16-12(18)9-4-2-3-5-10(9)20-16/h2-5,7H,6H2,1H3,(H,14,15,17)

InChI Key

FBCBZYFIGWYCTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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